molecular formula C23H20ClN3O5 B13356407 Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13356407
M. Wt: 453.9 g/mol
InChI Key: OAIFNANWCFHABO-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic structure with nitrogen atoms at positions 1 and 2. The molecule features a 6-chloro substitution on the pyridine ring, a 4-hydroxy-3,5-dimethoxyphenyl group at position 2, and a methyl benzoate moiety linked via an amino group at position 3.

Properties

Molecular Formula

C23H20ClN3O5

Molecular Weight

453.9 g/mol

IUPAC Name

methyl 2-[[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C23H20ClN3O5/c1-30-17-10-13(11-18(31-2)21(17)28)20-22(27-12-14(24)8-9-19(27)26-20)25-16-7-5-4-6-15(16)23(29)32-3/h4-12,25,28H,1-3H3

InChI Key

OAIFNANWCFHABO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the hydroxy and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents like methanol and a suitable catalyst.

    Coupling with methyl 2-aminobenzoate: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with methyl 2-aminobenzoate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazo[1,2-a]pyridine core allows it to bind to active sites of enzymes, inhibiting their activity. The chloro, hydroxy, and methoxy groups contribute to its binding affinity and specificity. This compound may also modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

  • Compound 5m/5m' (): Methyl (Z)-2-(4-(2-chloro-6-fluorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate shares a benzoimidazo-pyrimidinone scaffold but differs in the substitution pattern. The presence of a 2-chloro-6-fluorophenyl group and an acetate ester (vs. benzoate in the target compound) results in distinct spectral properties. For example, its FT-IR spectrum shows a strong carbonyl stretch at 1688 cm⁻¹ (vs. ~1680–1700 cm⁻¹ for benzoate esters), indicating differences in electron-withdrawing effects .
  • Compound 13a () :
    N-((2-(4-Fluorophenyl)-6-MethylH-imidazo[1,2-α]pyridin-3-yl)methyl)benzenamine lacks the benzoate ester and hydroxy-dimethoxyphenyl substituents. Instead, it has a 4-fluorophenyl group and a methyl substitution at position 4. This simplification correlates with reduced molecular weight (MW ~350 vs. ~470 for the target compound) and altered antimicrobial activity profiles .

Ester Group Modifications

  • I-6230 and I-6232 (): These ethyl benzoate derivatives (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) highlight the impact of ester chain length and substituent polarity.

Pharmacological and Spectral Comparisons

Property Target Compound Compound 5m/5m' () Compound 13a ()
Melting Point Not reported >300°C Not reported
FT-IR (C=O stretch) ~1680–1700 cm⁻¹ (ester) 1688 cm⁻¹ (ketone/ester) Absent (no ester group)
^1H NMR (aromatic H) Multiplets at 6.5–8.0 ppm 7.00–7.28 ppm (11H, aromatic) 6.74–7.56 ppm (aromatic and NH)
Biological Activity Hypothesized kinase inhibition No data Antibacterial (MIC: 12.5 µg/mL)

Key Structural Determinants of Activity

  • Chloro and Methoxy Groups : The 6-chloro and 3,5-dimethoxy substituents in the target compound may enhance π-π stacking with hydrophobic enzyme pockets, a feature absent in fluorophenyl analogs (e.g., 13a) .
  • Hydroxy Group: The 4-hydroxy group could participate in hydrogen bonding, a critical factor absent in non-hydroxylated analogs like I-6230 .

Biological Activity

Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a synthetic compound with potential therapeutic applications. Its biological activity is primarily investigated in the context of antitumor and antimicrobial properties, as well as its interaction with DNA. This article explores the compound's biological activity based on recent research findings.

  • Molecular Formula : C23H20ClN3O5
  • Molecular Weight : 453.879 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have focused on the antitumor potential of compounds related to the imidazole and benzimidazole classes. This compound has shown promising results in inhibiting the proliferation of cancer cells.

Case Studies

  • Cell Line Testing : The compound was evaluated using various human lung cancer cell lines (A549, HCC827, NCI-H358) through MTS cytotoxicity and BrdU proliferation assays. The results indicated significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) .
    Cell LineIC50 (μM) - 2DIC50 (μM) - 3D
    A5496.2620.46
    HCC8276.4816.00
    NCI-H3586.4816.00
  • Mechanism of Action : The compound's mechanism involves intercalation into DNA structures, particularly binding within the minor groove of AT-rich regions, which is crucial for its antitumor activity . This binding mode enhances its efficacy against tumor growth while minimizing toxicity.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been tested for antimicrobial activity against various pathogens.

Findings

Research indicates that compounds with similar structural features exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Imidazole Core : Provides a platform for DNA interaction.
  • Chloro and Hydroxy Groups : Enhance solubility and potential interactions with biological targets.
  • Dimethoxy Substituents : May contribute to increased lipophilicity and improved membrane permeability.

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